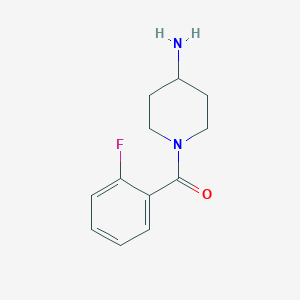

1-(2-Fluorobenzoyl)piperidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Fluorobenzoyl)piperidin-4-amine is a chemical compound with the molecular formula C12H15FN2O and a molecular weight of 222.26 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound features a piperidine ring substituted with a fluorobenzoyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Méthodes De Préparation

The synthesis of 1-(2-Fluorobenzoyl)piperidin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzoyl chloride and piperidine.

Reaction Conditions: The reaction between 2-fluorobenzoyl chloride and piperidine is carried out under controlled conditions, often in the presence of a base such as triethylamine. The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

1-(2-Fluorobenzoyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Pharmacological Applications

1. Anticonvulsant Activity

Research indicates that 1-(2-fluorobenzoyl)piperidin-4-amine exhibits anticonvulsant properties in animal models. Its mechanism may involve modulation of neurotransmitter systems associated with seizure activity. A study demonstrated its effectiveness in reducing seizure frequency, suggesting its potential as a therapeutic agent for epilepsy .

2. Antimicrobial Properties

The compound has shown promising results against various bacterial and fungal strains. In vitro studies have reported significant antimicrobial activity, indicating its potential use in treating infections caused by resistant pathogens. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, highlighting its broad-spectrum antimicrobial capabilities .

3. Interaction with G Protein-Coupled Receptors

this compound has been identified as a potential ligand for G protein-coupled receptors (GPCRs). These receptors play crucial roles in numerous physiological processes, including mood regulation and pain perception. The compound's ability to modulate GPCR activity could lead to new therapeutic strategies for conditions such as depression and chronic pain .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Structural Differences | Potential Impact on Activity |

|---|---|---|

| 1-(2-Chlorobenzoyl)piperidin-4-amine | Chlorine instead of fluorine | Different electronic properties affecting reactivity |

| 1-(3-Fluorobenzoyl)piperidin-4-amine | Fluorine at the meta position | May alter receptor binding dynamics |

| 1-(2-Methylbenzoyl)piperidin-4-amine | Methyl group instead of fluorine | Changes lipophilicity and steric hindrance |

The unique fluorine substitution in this compound enhances its binding affinity and specificity compared to analogs without this modification .

Case Studies

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on animal models of anxiety and depression. The compound was administered at varying doses, revealing dose-dependent anxiolytic effects. Behavioral assessments indicated significant reductions in anxiety-like behaviors, supporting its potential use in treating anxiety disorders .

Case Study 2: Antimicrobial Efficacy

In a clinical setting, the efficacy of this compound was evaluated against multidrug-resistant bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to or better than those of established antibiotics, demonstrating its potential as a new therapeutic option for resistant infections .

Mécanisme D'action

The mechanism of action of 1-(2-Fluorobenzoyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorobenzoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biological processes, making the compound valuable in drug discovery and development .

Comparaison Avec Des Composés Similaires

1-(2-Fluorobenzoyl)piperidin-4-amine can be compared with other similar compounds, such as:

1-(2-Chlorobenzoyl)piperidin-4-amine: This compound features a chlorobenzoyl group instead of a fluorobenzoyl group, resulting in different reactivity and biological activity.

1-(2-Methylbenzoyl)piperidin-4-amine:

1-(2-Nitrobenzoyl)piperidin-4-amine: The nitro group introduces additional reactivity, making this compound suitable for different synthetic and research applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

1-(2-Fluorobenzoyl)piperidin-4-amine, identified by its chemical formula C12H15FN2O and molecular weight of approximately 222.26 g/mol, has garnered attention in pharmacological research due to its diverse biological activities. This compound features a piperidine ring with a fluorobenzoyl substituent, which enhances its lipophilicity and potential interactions with biological targets.

The synthesis of this compound typically involves the acylation of piperidin-4-amine with 2-fluorobenzoyl chloride. Alternative methods, including reductive amination, have also been reported. The presence of the fluorine atom is significant as it modifies the electronic properties of the compound, potentially influencing its pharmacological profile.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anticonvulsant Activity : Preliminary studies suggest that this compound may possess anticonvulsant properties, indicating potential therapeutic applications in epilepsy treatment.

- Antimicrobial Activity : It has shown efficacy against various bacterial and fungal strains, positioning it as a candidate for antimicrobial drug development.

- Interaction with G Protein-Coupled Receptors (GPCRs) : The compound has been identified as a potential ligand for GPCRs, which are crucial in many physiological processes. This interaction may modulate neurotransmitter systems, impacting mood regulation and pain perception.

The mechanism by which this compound exerts its biological effects likely involves binding to specific proteins or enzymes. The fluorobenzoyl group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of their activity. This characteristic is particularly valuable in drug discovery, where specificity and efficacy are paramount.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds can be insightful:

| Compound Name | Structural Differences | Potential Impact on Activity |

|---|---|---|

| 1-(2-Chlorobenzoyl)piperidin-4-amine | Chlorine instead of fluorine | Different electronic properties affecting reactivity |

| 1-(3-Fluorobenzoyl)piperidin-4-amine | Fluorine at the meta position | May alter receptor binding dynamics |

| 1-(2-Methylbenzoyl)piperidin-4-amine | Methyl group instead of fluorine | Changes lipophilicity and steric hindrance |

The structural differences influence the electronic properties and reactivity of these compounds, impacting their biological activities.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Anticonvulsant Studies : Animal model trials have demonstrated that this compound can reduce seizure frequency, suggesting its utility in epilepsy management.

- Microbial Inhibition Trials : In vitro tests against various pathogens revealed effective inhibition rates, supporting further exploration as an antimicrobial agent.

- Receptor Binding Studies : Investigations into its interaction with GPCRs have indicated that this compound may serve as a modulator in neurotransmitter signaling pathways, which could lead to advancements in treatments for mood disorders.

Propriétés

IUPAC Name |

(4-aminopiperidin-1-yl)-(2-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c13-11-4-2-1-3-10(11)12(16)15-7-5-9(14)6-8-15/h1-4,9H,5-8,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVVDCMQKWGTHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.